2-((1-(2-ethoxybenzoyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[[1-(2-ethoxybenzoyl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3/c1-2-32-23-6-4-3-5-21(23)25(31)28-15-13-18(14-16-28)17-29-24(30)12-11-22(27-29)19-7-9-20(26)10-8-19/h3-12,18H,2,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLDKYDRBVWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-ethoxybenzoyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one (CAS Number: 2309598-55-6) is a pyridazinone derivative that has garnered attention for its potential pharmacological properties. Pyridazinones are known for their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumoral effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure comprises a pyridazinone ring substituted with a piperidine moiety and a fluorophenyl group, which may influence its biological interactions.
1. Antimicrobial Activity
Pyridazinone derivatives are often explored for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, certain pyridazinones have been reported to be effective against both Gram-positive and Gram-negative bacteria, including E. coli .
Table 1: Antimicrobial Activity of Pyridazinone Derivatives
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Pyridazinone A | Antibacterial | E. coli | |
| Pyridazinone B | Antifungal | Candida spp. | |
| Compound C | Antimycobacterial | Mycobacterium |
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity, as many pyridazinones have been developed as phosphodiesterase (PDE) inhibitors, which play a crucial role in inflammatory processes. Research indicates that certain derivatives can significantly inhibit pro-inflammatory cytokines in vitro .
Case Study: PDE Inhibition
In a study evaluating various pyridazinone derivatives for PDE inhibition, compounds exhibiting alkoxy or catechol substitutions showed enhanced selectivity and potency against PDE4, leading to reduced inflammation in cellular models .
3. Antitumor Activity
Research has indicated that pyridazinone derivatives may possess antitumor properties. For instance, studies have demonstrated that specific pyridazinones can induce apoptosis in cancer cell lines through various mechanisms, including modulation of cell cycle regulators and activation of apoptotic pathways .
Table 2: Antitumor Activity of Pyridazinone Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyridazinone derivatives reveals key differences in substituents, pharmacokinetic properties, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings:
Substituent Effects on Target Binding: The 4-fluorophenyl group (common in the target compound and AS1940477) enhances binding to hydrophobic pockets in kinase targets, as seen in AS1940477’s sub-nanomolar activity . Piperidine vs. Piperazine: Piperazine-containing derivatives (e.g., ) exhibit higher solubility due to basic nitrogen atoms, whereas piperidine analogs (e.g., target compound) may offer better CNS penetration.
Thienopyrimidine hybrids (e.g., Compound 51) demonstrate enhanced potency but suffer from synthetic complexity, as reflected in low yields .
Pharmacokinetic Considerations :
- Fluorinated derivatives (target compound, AS1940477) show prolonged half-lives due to reduced CYP450-mediated metabolism.
- Chlorobenzyl-substituted compounds (e.g., 13h) prioritize target affinity over solubility, limiting oral bioavailability .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-((1-(2-ethoxybenzoyl)piperidin-4-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one?
The synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introduction of the 2-ethoxybenzoyl group via nucleophilic acyl substitution under reflux conditions (e.g., using dichloromethane as a solvent and triethylamine as a base) .
- Pyridazinone core formation : Cyclization of precursors using dehydrating agents like POCl₃ or coupling reagents to form the pyridazin-3(2H)-one ring .
- Substituent coupling : Alkylation or nucleophilic substitution to attach the 4-fluorophenyl group and piperidinylmethyl moiety . Purification often employs column chromatography or recrystallization .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions and confirm regiochemistry (e.g., distinguishing between ortho/para fluorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., triclinic system with α = 73.489°, β = 71.309°) resolve stereochemistry and bond lengths .
Q. What initial biological activity screenings are recommended for this compound?
Primary assays include:
- Receptor binding studies : Radioligand displacement assays to evaluate affinity for targets like serotonin or dopamine receptors, given structural similarities to psychoactive piperazine derivatives .
- Enzyme inhibition assays : Testing against kinases or phosphodiesterases using fluorogenic substrates .
- Cytotoxicity profiling : MTT assays on cell lines to assess preliminary safety margins .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
Key strategies:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .
- Catalyst screening : Palladium catalysts for Suzuki-Miyaura cross-coupling improve fluorophenyl group incorporation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylations .
- In-line analytics : Use HPLC-DAD to monitor reaction progress and impurity profiles .
Q. How to resolve contradictions in reported pharmacological data across studies?
Methodological approaches:
- Assay standardization : Normalize variables like buffer pH (e.g., ammonium acetate buffer at pH 6.5) and incubation times .
- Comparative controls : Include structurally analogous compounds (e.g., 2-((2-chloro-6-fluorobenzyl)thio)-3-ethylpyrimidin-4-one) to contextualize activity trends .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across labs .
Q. What strategies enable comparative analysis with structurally related pyridazinone derivatives?
- SAR studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and correlate changes with activity .
- Computational docking : Compare binding poses in target proteins (e.g., dopamine D₂ receptor) using software like AutoDock .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences .
Q. How to assess environmental impact and stability of this compound?
Follow frameworks from long-term environmental studies:
- Abiotic degradation : Hydrolysis/photolysis experiments under varying pH and UV conditions .
- Biotic transformation : Incubate with soil microbiota to identify metabolites via LC-MS .
- Ecotoxicity assays : Daphnia magna or algae growth inhibition tests to determine EC₅₀ values .
Q. What experimental designs are critical for evaluating stability under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .
- Plasma stability assays : Incubate with rat/human plasma and quantify parent compound degradation via LC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to predict shelf-life .
Q. How to determine pharmacokinetic parameters like bioavailability and half-life?
- In vivo studies : Administer orally/intravenously to rodents and collect plasma samples for LC-MS/MS analysis .
- Caco-2 permeability assays : Predict intestinal absorption using monolayer transepithelial resistance .
- Microsomal stability : Incubate with liver microsomes to measure metabolic clearance rates .
Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?
- Crystallization hurdles : Low solubility in common solvents requires screening additives like PEG 4000 .
- Data collection : Use synchrotron radiation for weak diffractors (e.g., triclinic crystals with a=8.9168 Å, b=10.7106 Å) .
- Refinement : Apply SHELXL for high-precision refinement of anisotropic displacement parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
